5,5-diphenylpentanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
5,5-diphenylpentanoic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,18,19) |
InChI Key |
DZMDPQVUGCWAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 5,5 Diphenylpentanoic Acid Analogues
Multi-Step Synthesis Pathways for Aryl-Substituted Pentanoic Acid Scaffolds
The creation of the 5,5-diphenylpentanoic acid backbone typically involves a series of carefully orchestrated reactions to assemble the carbon framework and introduce the necessary functional groups. These multi-step sequences often rely on classical and modern organic reactions to achieve the desired molecular structure.
Condensation Reactions in α,β-Unsaturated Systems
Condensation reactions are powerful tools for carbon-carbon bond formation and are central to the synthesis of various carboxylic acid derivatives. The Knoevenagel condensation, a modification of the aldol condensation, provides a viable route to α,β-unsaturated systems that can serve as precursors to the pentanoic acid chain. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, such as diethyl malonate or cyanoacetic acid, to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com
A plausible synthetic approach towards a this compound precursor could involve the Knoevenagel condensation between a suitable benzophenone derivative and an active methylene (B1212753) compound. However, the steric hindrance of benzophenone can make this direct approach challenging. A more strategic application involves a Michael addition, another key condensation reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
For instance, a synthetic route could commence with the reaction of benzhydryl chloride with a suitable nucleophile to form a building block that can then undergo further transformations. A more direct approach to building the pentanoic acid framework involves the Michael addition of a diphenylmethyl anion equivalent to an α,β-unsaturated ester. For example, diphenylacetonitrile can be deprotonated to form a potent nucleophile that can add to an acrylate ester. Subsequent hydrolysis and decarboxylation of the resulting adduct would yield the desired pentanoic acid scaffold.
Table 1: Key Condensation Reactions in Organic Synthesis
| Reaction Name | Description | Key Reagents |
| Knoevenagel Condensation | Nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration. | Aldehyde or ketone, active methylene compound (e.g., diethyl malonate), weak base (e.g., piperidine). wikipedia.org |
| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | α,β-unsaturated carbonyl, nucleophile (e.g., enolates, Gilman reagents), base or catalyst. |
Grignard Reagent Applications in Carbon-Carbon Bond Formation
Grignard reagents, organomagnesium halides (R-MgX), are among the most versatile reagents in organic synthesis for the formation of carbon-carbon bonds. Their high reactivity as nucleophiles allows them to attack a wide range of electrophilic carbon centers, including carbonyls, epoxides, and esters.
A direct and efficient synthesis of a precursor to this compound can be envisioned through the reaction of a diphenylmethyl Grignard reagent with a suitable electrophile containing the remaining part of the pentanoic acid chain. For instance, the reaction of diphenylmethylmagnesium bromide with a four-carbon electrophile, such as succinic anhydride or a derivative thereof, could provide the carbon skeleton of the target molecule in a single step. The reaction with succinic anhydride would yield a keto-acid, which could then be further manipulated. rsc.org
Alternatively, a Grignard reagent can be used to introduce one of the phenyl groups. For example, the reaction of a Grignard reagent derived from a protected 4-halobutanoic acid ester with benzophenone would yield a tertiary alcohol. Subsequent deoxygenation of the alcohol would lead to the this compound backbone. The choice of the specific Grignard reagent and electrophile is crucial for the success of the synthesis, and reaction conditions must be carefully controlled to avoid side reactions.
Oxidation and Reduction Methodologies for Carbonyl Transformations
Oxidation and reduction reactions are fundamental transformations in organic synthesis, allowing for the interconversion of functional groups with different oxidation states. In the context of synthesizing this compound, these reactions are crucial for introducing the carboxylic acid functionality and for manipulating other functional groups present in the synthetic intermediates.
A common strategy involves the synthesis of a primary alcohol precursor, such as 5,5-diphenylpentan-1-ol, which can then be oxidized to the corresponding carboxylic acid. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a powerful method for the oxidation of primary alcohols to carboxylic acids. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is typically rapid and high-yielding. wikipedia.org
Table 2: Common Oxidizing Agents for Alcohols
| Reagent | Description | Selectivity |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Strong oxidizing agent. | Oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. wikipedia.orgadichemistry.com |
| Pyridinium Chlorochromate (PCC) | Milder oxidizing agent. | Oxidizes primary alcohols to aldehydes. |
| Potassium Permanganate (KMnO₄) | Strong oxidizing agent. | Can cleave carbon-carbon bonds under harsh conditions. |
Reduction methodologies are equally important. For instance, if a synthetic route leads to an unsaturated intermediate, such as a diphenylpentenoic acid derivative, catalytic hydrogenation can be employed to reduce the carbon-carbon double bond. libretexts.org Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used for this purpose. libretexts.orglibretexts.org Similarly, if a ketone is formed as an intermediate, it can be reduced to a methylene group via methods like the Wolff-Kishner or Clemmensen reduction, or converted to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Stereoselective and Asymmetric Synthesis of Chiral Diphenylpentanoic Acid Derivatives
When the diphenylpentanoic acid structure contains a stereocenter, the synthesis becomes more challenging, requiring methods that can control the three-dimensional arrangement of atoms. Stereoselective and asymmetric synthesis strategies are employed to produce specific stereoisomers, which is often crucial for biological applications.
Enantioselective Approaches to this compound Stereoisomers
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A powerful strategy for achieving this is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction to occur with high stereoselectivity. After the desired stereocenter is created, the auxiliary is removed.
A relevant example is the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid, a structurally related compound. This synthesis was achieved through an aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal. The oxazolidinone, a well-known Evans auxiliary, effectively controlled the stereochemistry of the aldol reaction, leading to the desired (S)-acid after removal of the auxiliary. A similar strategy could be adapted for the synthesis of chiral this compound derivatives.
For instance, an α,β-unsaturated ester bearing a chiral auxiliary could undergo a conjugate addition reaction with a diphenylmethyl nucleophile. The chiral auxiliary would shield one face of the molecule, forcing the nucleophile to attack from the other face, thereby establishing the desired stereochemistry at the new stereocenter.
Diastereoselective Control in Synthetic Sequences
In molecules with multiple stereocenters, controlling the relative stereochemistry between them is known as diastereoselective control. This is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents.
In the context of diphenylpentanoic acid analogues, if a second stereocenter is introduced into a molecule that already contains one, the existing stereocenter can influence the stereochemical outcome of the reaction. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis.
For example, if a chiral intermediate in the synthesis of a this compound derivative contains a stereocenter, a subsequent reduction of a ketone or a hydrogenation of a double bond could proceed with high diastereoselectivity due to the steric hindrance imposed by the existing chiral center. The choice of reagents and reaction conditions can significantly influence the degree of diastereoselectivity. For instance, the use of bulky reducing agents can enhance the preference for attack from the less hindered face of a carbonyl group. Careful planning of the synthetic sequence is therefore essential to achieve the desired diastereomer as the major product.
Novel Synthetic Methodologies for Diversified this compound Analogues
Recent advancements in synthetic organic chemistry have opened new avenues for the creation of diversified analogues of this compound. These novel methodologies allow for precise structural modifications, leading to a wide array of derivatives with potential applications in various fields of chemical research. Strategies involving versatile building blocks like Meldrum's acid, classic transformations such as nitrile hydrolysis and aldehyde oxidation, and modern photo-initiated approaches are at the forefront of this expansion.
Utility of Meldrum's Acid in Diphenylpentanoic Acid Synthesis
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a highly versatile precursor in organic synthesis due to the high acidity of its methylene protons at the C-5 position and the reactivity of its carbonyl groups. chemicalbook.com This reactivity makes it an excellent scaffold for constructing complex molecules, including analogues of this compound. blogspot.com
The synthesis of 5,5-diaryl derivatives can be achieved by reacting the potassium salt of Meldrum's acid with diaryliodonium salts. clockss.org This method provides a direct route to installing two aryl groups at the C-5 position, a key structural feature of the target analogues. The general process involves the alkylation or acylation of the C-5 position. blogspot.com For instance, deprotonation of Meldrum's acid followed by reaction with an appropriate alkyl halide can introduce a desired carbon chain. blogspot.com
A general synthetic scheme starting from Meldrum's acid to generate a diphenylpentanoic acid analogue could involve a Knoevenagel condensation with a diaryl ketone, followed by reduction and subsequent hydrolysis and decarboxylation of the Meldrum's acid moiety to yield the carboxylic acid. The Knoevenagel condensation is a common reaction for Meldrum's acid, typically reacting with aldehydes or ketones. mdpi.com
Table 1: Key Reactions Involving Meldrum's Acid for Analogue Synthesis
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Meldrum's acid, Aldehyde/Ketone | 5-Alkylidene Meldrum's acid | |
| Michael Addition | Meldrum's acid, Electrophilic Olefin | Functionalized Alkyl Derivative | clockss.org |
| Arylation | Meldrum's acid salt, Diaryliodonium salt | 5,5-Diaryl Meldrum's acid | clockss.org |
| Alkylation | Meldrum's acid, Alkyl Halide | 5-Alkyl Meldrum's acid | blogspot.com |
Once the desired diphenyl structure is established on the Meldrum's acid core, the cyclic diester can be manipulated. Heating the derivative in the presence of an alcohol can lead to ester exchange and decarboxylation, a process similar to the malonic ester synthesis, ultimately forming the desired carboxylic acid or ester analogue. wikipedia.org
Nitrile Hydrolysis and Aldehyde Oxidation Routes to Carboxylic Acids
Classical yet reliable methods for synthesizing carboxylic acids, such as the hydrolysis of nitriles and the oxidation of aldehydes, remain fundamental in the preparation of this compound analogues. These routes offer robust and well-established procedures for introducing the carboxylic acid functional group.
Nitrile Hydrolysis: The hydrolysis of a nitrile (a compound containing a -C≡N group) provides a direct pathway to a carboxylic acid. This transformation can be achieved under either acidic or alkaline conditions. chemguide.co.uklibretexts.org The reaction proceeds in two stages: the nitrile is first converted to an amide, which is then hydrolyzed to the carboxylic acid or its salt. chemguide.co.ukchemistrysteps.com
Acidic Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uklibretexts.org This process directly yields the free carboxylic acid and an ammonium salt. chemguide.co.uk For example, hydrolyzing a diphenyl-substituted pentanenitrile would yield the corresponding diphenylpentanoic acid.
Alkaline Hydrolysis: The nitrile is heated with an aqueous alkali solution, like sodium hydroxide. chemguide.co.uklibretexts.org This reaction forms the salt of the carboxylic acid (e.g., sodium diphenylpentanoate) and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org
Table 2: Comparison of Nitrile Hydrolysis Conditions
| Condition | Reagent | Initial Product | Final Product | Reference |
|---|---|---|---|---|
| Acidic | Dilute HCl, Heat | Carboxylic Acid + Ammonium Salt | Carboxylic Acid | libretexts.org |
| Alkaline | NaOH solution, Heat | Carboxylate Salt + Ammonia | Carboxylic Acid (after acidification) | chemguide.co.uk |
The reaction typically involves the conversion of the aldehyde's C-H bond to a C-O bond. libretexts.org Common reagents include:
Chromium-based reagents: Jones reagent (CrO₃ in aqueous acid) is a powerful oxidant for this conversion. libretexts.org
Potassium permanganate (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.
Tollens' reagent: A milder oxidant consisting of silver(I) ions in ammonia, which selectively oxidizes aldehydes. libretexts.org
Modern Reagents: More recent methods utilize reagents like Oxone, N-hydroxyphthalimide (NHPI) in the presence of oxygen, or sodium perborate in acetic acid for milder and more environmentally friendly oxidations. organic-chemistry.org
This methodology is particularly useful if a precursor aldehyde containing the 5,5-diphenylpentyl skeleton is readily available or can be synthesized.
Photo-Initiated Approaches in Functionalized Acid Synthesis
Photo-initiated, or photochemical, reactions represent a modern frontier in organic synthesis, offering mild conditions and unique reactivity pathways for the functionalization of molecules, including carboxylic acids. rsc.orgresearchgate.net These approaches use light to generate highly reactive intermediates, such as radicals, enabling transformations that are often difficult to achieve through traditional thermal methods. rsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis and modification of carboxylic acids. researchgate.net For instance, photo-induced processes can be used for the decarboxylative coupling of carboxylic acids with various nucleophiles, allowing for the introduction of new functional groups at the position of the carboxyl moiety. rsc.org This strategy could be employed to diversify this compound analogues by replacing the acid group with other functionalities.
Another approach involves the photo-induced generation of carboxyl radicals. These radicals can undergo further reactions, such as addition to alkenes or radical rearrangement cascades, to build more complex molecular architectures. rsc.orgrsc.org For example, a photo-induced imidation process has been described where carboxylic acids are converted to β-sulfonyl imides in the presence of N-sulfonyl ynamides under visible light. rsc.org Applying such a reaction to a this compound derivative would yield a novel, highly functionalized analogue.
Table 3: Examples of Photo-Initiated Reactions for Carboxylic Acid Functionalization
| Reaction Type | Key Feature | Potential Application for Analogues | Reference |
|---|---|---|---|
| Photo-induced Imidation | Conversion of carboxylic acid to β-sulfonyl imide | Introduction of nitrogen-containing functional groups | rsc.org |
| Decarboxylative Coupling | Replacement of the carboxyl group with other fragments | Creation of analogues with modified carbon skeletons | rsc.org |
| Radical Addition Cascade | Formation of complex cyclic structures from carboxylic acids | Synthesis of structurally constrained or polycyclic analogues | researchgate.net |
These light-driven methods provide access to novel chemical space for this compound analogues under mild reaction conditions, often with high functional group tolerance. researchgate.net
Mechanistic Organic Chemistry of 5,5 Diphenylpentanoic Acid Reactivity
Transformations Involving the Carboxylic Acid Moiety
The terminal carboxylic acid group is the primary site of reactivity for many common organic transformations, allowing for the synthesis of a wide array of derivatives such as esters and amides.
Esterification of 5,5-diphenylpentanoic acid can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the ester product. wikipedia.orgmasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com A variety of catalyst systems can be employed for this transformation, ranging from classic mineral acids to solid-supported and Lewis acid catalysts. youtube.comrsc.org
Interactive Data Table: Catalyst Systems for Esterification
| Catalyst Type | Examples | Reaction Conditions | Notes |
| Brønsted Acids | H₂SO₄, TsOH, HCl | Reflux in excess alcohol | The most common and cost-effective method; equilibrium-driven. wikipedia.org |
| Lewis Acids | Sc(OTf)₃, MgCl₂ | Milder conditions | Can be effective for sensitive substrates. youtube.com |
| Solid-Acid Catalysts | Amberlyst resins, Zeolites, PSF resin | Heterogeneous, high temp. | Allows for easy catalyst removal and recycling. youtube.comrsc.orgchemistry.coach |
| Coupling Agents | DCC, EDC | Room temperature | Forms an activated intermediate; avoids strong acids. |
| One-Pot Reagents | Triphenylphosphine Dibromide | Room temperature | Proceeds with little to no racemization for chiral acids. quora.com |
The conversion of this compound to its corresponding amide derivatives is a fundamental transformation. Direct reaction with an amine is generally ineffective and requires high temperatures. Therefore, the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents, many of which were originally developed for peptide synthesis. core.ac.ukwikipedia.org
These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. core.ac.ukijfmr.com Carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic examples. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and reduce racemization in chiral systems, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. lkouniv.ac.in More modern phosphonium (B103445) and aminium/uronium reagents offer higher efficiency and fewer side reactions. lkouniv.ac.inpearson.com
Interactive Data Table: Common Coupling Reagents for Amidation
| Reagent Class | Example Reagent | Abbreviation | Key Features |
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Widely used, inexpensive; produces insoluble dicyclohexylurea (DCU) byproduct. lkouniv.ac.inyoutube.com |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Produces a water-soluble urea (B33335) byproduct, simplifying purification. wikipedia.org |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency; byproducts are less hazardous than those from BOP. pearson.com |
| Aminium/Uronium Salts | HATU | HATU | Fast reaction rates with low epimerization; based on the less reactive HOAt. pearson.com |
| Aminium/Uronium Salts | HBTU | HBTU | Similar to HATU but based on the more common HOBt. wikipedia.org |
Reactions at the Diphenyl-Substituted Carbon Center
The C5 carbon atom, being a quaternary and doubly benzylic center, is sterically hindered but is also the potential site for reactions involving carbocation intermediates due to the stabilizing effect of the adjacent phenyl groups.
While this compound itself is not a homoallylic system, a derivative could undergo skeletal rearrangements. For instance, a hypothetical derivative such as 6,6-diphenylhept-1-en-4-ol contains a homoallylic alcohol. Protonation of the hydroxyl group and loss of water would generate a secondary carbocation. This intermediate could then undergo a 1,2-phenyl shift, a type of Wagner-Meerwein rearrangement, to form a more stable tertiary, resonance-stabilized carbocation. wikipedia.orglscollege.ac.in
This rearrangement is driven by the formation of the more stable carbocation, which is stabilized by both the tertiary substitution and resonance delocalization of the positive charge into the two phenyl rings. quora.comyoutube.com The migratory aptitude of a phenyl group is generally greater than that of alkyl groups, favoring its migration. quora.com A classic analog is the pinacol (B44631) rearrangement, where a 1,2-diol rearranges under acidic conditions. A derivative like 5,6-diphenylhexane-5,6-diol would rearrange via a resonance-stabilized carbocation intermediate, involving the migration of a phenyl group to an adjacent carbocationic center. wikipedia.orgmasterorganicchemistry.com
Direct reactions at the C5 quaternary carbon are challenging due to significant steric hindrance.
Nucleophilic Attack: A direct Sₙ2-type nucleophilic substitution at the C5 carbon is not feasible due to the steric bulk of the two phenyl groups and the alkyl chain, which prevent the necessary backside attack. quora.com However, if a suitable leaving group were present on a derivative at the C5 position, an Sₙ1 reaction could proceed. The departure of the leaving group would form a tertiary, doubly benzylic carbocation. This intermediate is highly stabilized through resonance, with the positive charge delocalized across both aromatic rings, making its formation favorable. chemistrysteps.com
Electrophilic Attack: The quaternary carbon itself is not susceptible to electrophilic attack. Instead, the electron-rich phenyl rings are the sites for electrophilic aromatic substitution (SₑAr). wikipedia.orgyoutube.com The alkyl group attached to the benzene (B151609) rings is an activating, ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would occur primarily at the ortho and para positions of the phenyl rings, directed by the bulky pentanoic acid chain substituent. lkouniv.ac.inmasterorganicchemistry.com The significant steric hindrance from the rest of the molecule would likely favor substitution at the less hindered para position.
Functional Group Interconversions and Derivatization
Beyond esterification and amidation, the carboxylic acid moiety of this compound serves as a versatile handle for numerous functional group interconversions, enabling the synthesis of a variety of derivatives. These transformations are standard procedures in organic synthesis.
One of the most common interconversions is the reduction of the carboxylic acid. Using strong reducing agents like Lithium aluminum hydride (LiAlH₄) in a dry ether solvent, the carboxyl group can be fully reduced to a primary alcohol, yielding 5,5-diphenylpentan-1-ol.
Another key transformation is the conversion to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can effectively replace the hydroxyl group with a chlorine atom, producing 5,5-diphenylpentanoyl chloride. This acyl chloride is a highly reactive intermediate, serving as a precursor for the synthesis of esters and amides under milder conditions than direct methods, as well as for Friedel-Crafts acylation reactions.
Interactive Data Table: Derivatization of this compound
| Starting Material | Reagent(s) | Product Functional Group | Product Name |
| This compound | 1. LiAlH₄ 2. H₂O | Primary Alcohol | 5,5-Diphenylpentan-1-ol |
| This compound | SOCl₂ or (COCl)₂ | Acyl Chloride | 5,5-Diphenylpentanoyl chloride |
| This compound | R-OH, H⁺ (catalyst) | Ester | Alkyl 5,5-diphenylpentanoate |
| This compound | R₂NH, Coupling Agent (e.g., DCC) | Amide | N,N-Dialkyl-5,5-diphenylpentanamide |
Incorporation of Heteroatom Functionalities
The introduction of heteroatoms, such as nitrogen, into the carbon skeleton of this compound can be achieved through classic organic reactions that transform the carboxylic acid group. One of the most direct methods for incorporating a nitrogen atom in place of the carboxyl function is the Schmidt reaction.
The Schmidt reaction facilitates the conversion of a carboxylic acid to an amine with the loss of one carbon atom as carbon dioxide. wikipedia.orglibretexts.org This rearrangement reaction is typically conducted under acidic conditions using hydrazoic acid (HN₃).
The mechanism for the Schmidt reaction of this compound begins with the protonation of the carboxylic acid by a strong acid (e.g., sulfuric acid), followed by the loss of water to form a key intermediate, the acylium ion. This highly electrophilic species is then attacked by the nucleophilic hydrazoic acid. The resulting protonated acyl azide (B81097) intermediate is unstable and undergoes a rearrangement. In this concerted step, the alkyl group attached to the carbonyl carbon migrates to the nitrogen atom, simultaneously displacing a molecule of dinitrogen (N₂), which is an excellent leaving group. libretexts.orgorganic-chemistry.org This migration results in the formation of a protonated isocyanate. Subsequent attack by water on the isocyanate, followed by decarboxylation of the resulting carbamic acid, yields the final amine product, 4,4-diphenylbutan-1-amine. wikipedia.org
The key steps of this transformation are outlined in the table below.
| Stage | Reactant/Intermediate | Reagent(s) | Key Intermediate Formed | Resulting Product |
|---|---|---|---|---|
| 1. Acylium Ion Formation | This compound | H₂SO₄ | Acylium Ion | - |
| 2. Azide Addition | Acylium Ion | HN₃ (Hydrazoic Acid) | Protonated Acyl Azide | - |
| 3. Rearrangement | Protonated Acyl Azide | - | Protonated Isocyanate | - |
| 4. Hydrolysis & Decarboxylation | Protonated Isocyanate | H₂O | Carbamic Acid | 4,4-Diphenylbutan-1-amine |
Cyclization and Ring-Opening Pathways
The structure of this compound is amenable to intramolecular cyclization reactions, leading to the formation of new ring systems. These pathways can involve either the reaction of the carboxylic acid with one of the phenyl rings or a transformation of the carboxyl group to induce cyclization onto the alkyl chain.
Intramolecular Friedel-Crafts Acylation:
A prominent cyclization pathway is the intramolecular Friedel-Crafts acylation. This reaction forms a new carbon-carbon bond between the carboxyl carbon and one of the aromatic rings. For this to occur, the carboxylic acid must first be converted into a more reactive acylating agent, typically an acyl chloride, by reacting it with a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride generates a highly electrophilic acylium ion. This ion is then attacked by one of the electron-rich phenyl rings via electrophilic aromatic substitution. The reaction proceeds through a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton re-establishes aromaticity and yields a six-membered cyclic ketone, specifically 5,5-diphenyl-tetralone. This cyclization is regioselective, typically occurring at the ortho position of one of the phenyl rings due to the formation of a stable six-membered ring.
Cyclization via Rearrangement to Form a Lactam:
Nitrogen-containing heterocyclic rings (lactams) can be formed through reactions analogous to the Beckmann or Schmidt rearrangements. wikipedia.orgorganic-chemistry.org While the classic Beckmann rearrangement starts from an oxime, an intramolecular Schmidt reaction of an appropriate azide derivative can yield a lactam directly. organic-chemistry.org
For this compound, a hypothetical pathway to a seven-membered lactam (a caprolactam derivative) would involve the formation of an ω-azido carboxylic acid. An intramolecular reaction, promoted by acid, could then proceed. The mechanism would involve the protonated carbonyl group being attacked by the terminal nitrogen of the azide chain, followed by a rearrangement where one of the phenyl groups migrates to nitrogen with the expulsion of N₂ gas. This process, however, is complex and the migratory aptitude of the phenyl group versus the alkyl chain would be a critical factor. A more plausible route involves the conversion of the carboxylic acid into a ketoxime derivative at the C-6 position, which could then undergo a Beckmann rearrangement to form a seven-membered lactam, 6,6-diphenylcaprolactam. wikipedia.orgmasterorganicchemistry.com In this rearrangement, protonation of the oxime's hydroxyl group creates a good leaving group (water). Its departure triggers the migration of the group anti-periplanar to the N-O bond, leading to a nitrilium ion intermediate, which is subsequently hydrolyzed to the lactam. organic-chemistry.orgmasterorganicchemistry.com
The following table summarizes these potential cyclization pathways.
| Pathway | Required Modification | Key Intermediate | Cyclic Product | Ring Type Formed |
|---|---|---|---|---|
| Intramolecular Friedel-Crafts Acylation | Conversion to Acyl Chloride | Acylium Ion / Sigma Complex | 5,5-Diphenyl-tetralone | Six-membered Carbocycle |
| Beckmann-type Rearrangement | Conversion to a suitable Oxime | Nitrilium Ion | 6,6-Diphenylcaprolactam | Seven-membered Lactam (Heterocycle) |
Ring-opening pathways for this compound itself are not applicable as it is an acyclic molecule. However, the cyclic products formed from it, such as the lactam, could undergo subsequent ring-opening reactions (e.g., hydrolysis) to yield linear amino acids.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 5,5-diphenylpentanoic acid. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecule's structure can be assembled.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of each unique proton and carbon atom within the this compound molecule.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the pentanoic acid chain. The ten aromatic protons would likely appear as a complex multiplet in the downfield region, typically between δ 7.0 and 7.5 ppm, due to their varied electronic environments and spin-spin coupling. The methine proton at the C5 position, being adjacent to two phenyl groups, is expected to resonate as a triplet further downfield than the other aliphatic protons. The methylene (B1212753) protons at C2, C3, and C4 positions of the pentanoic acid chain would present as multiplets in the upfield region of the spectrum. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its position can be influenced by solvent and concentration.
The ¹³C NMR spectrum offers complementary information by revealing the chemical shifts of all seventeen carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region, typically above δ 170 ppm. The quaternary carbon at C5, bonded to two phenyl rings, would also exhibit a significant downfield shift. The carbons of the two phenyl rings are expected to produce a series of signals in the aromatic region (δ 120-150 ppm). The aliphatic carbons of the pentanoic acid chain (C1 to C4) would resonate in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | >10 (broad singlet) | >170 |
| C2-H₂ | Multiplet | ~30-40 |
| C3-H₂ | Multiplet | ~20-30 |
| C4-H₂ | Multiplet | ~30-40 |
| C5-H | Triplet | ~50-60 |
| Phenyl C-H | 7.0-7.5 (multiplet) | 125-130 |
| Phenyl C (ipso) | - | 140-150 |
Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the structural connectivity of this compound, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this process.
A COSY experiment would reveal the correlations between adjacent protons. For instance, it would show a cross-peak between the C4-H₂ and C5-H protons, confirming their neighboring relationship. Similarly, correlations would be observed between the protons of the adjacent methylene groups (C2-H₂, C3-H₂, and C4-H₂).
An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal of C5-H would show a correlation to the ¹³C signal of the C5 carbon.
An HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity around quaternary carbons. For instance, the protons on C4 would show a correlation to the quaternary carbon at C5, and the aromatic protons would show correlations to the ipso-carbons of the phenyl rings. The protons on C2 would also show a correlation to the carbonyl carbon of the carboxylic acid.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound. These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to the various vibrational modes of its functional groups.
The most prominent feature in the IR spectrum would be the strong, broad absorption band due to the O-H stretching of the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a very strong and sharp absorption band around 1700-1725 cm⁻¹.
The aromatic rings will contribute to several characteristic bands. The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The aromatic C=C stretching vibrations will produce a series of medium to sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the phenyl groups will give rise to strong bands in the fingerprint region, typically between 690 and 900 cm⁻¹, which can provide information about the substitution pattern of the rings.
The aliphatic portion of the molecule will also produce characteristic signals. The aliphatic C-H stretching vibrations of the methylene and methine groups will be observed as a series of bands in the 2850-3000 cm⁻¹ region. The C-H bending vibrations of these groups will appear in the 1350-1470 cm⁻¹ range.
In the Raman spectrum, the symmetric vibrations are often more intense. Therefore, the symmetric stretching of the aromatic rings is expected to be a strong feature. The C=O stretching vibration will also be visible, although it may be weaker than in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Very Strong, Sharp | Medium to Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Sharp | Strong |
| Aliphatic C-H Bend | 1350-1470 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 690-900 | Strong | Weak to Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound, which in turn provides valuable structural information.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₁₇H₁₈O₂. The theoretical exact mass can be calculated based on the most abundant isotopes of each element.
The fragmentation of this compound upon ionization in the mass spectrometer would lead to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the proposed structure. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (a neutral loss of 45 Da) or the loss of water (a neutral loss of 18 Da) from the molecular ion.
A significant fragmentation pathway would likely involve the cleavage of the bond between C4 and C5, leading to the formation of a stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺), which would give a prominent peak at m/z 167. This is due to the high stability of this benzylic carbocation. Another possible fragmentation is the loss of a phenyl radical (C₆H₅•, 77 Da) from the molecular ion.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Molecular Formula | Theoretical Exact Mass (m/z) | Possible Origin |
| [M]⁺ | C₁₇H₁₈O₂ | 254.1307 | Molecular Ion |
| [M - H₂O]⁺ | C₁₇H₁₆O | 236.1201 | Loss of water |
| [M - COOH]⁺ | C₁₆H₁₇ | 209.1330 | Loss of carboxyl group |
| [(C₆H₅)₂CH]⁺ | C₁₃H₁₁ | 167.0861 | Cleavage at C4-C5 bond |
| [C₆H₅]⁺ | C₆H₅ | 77.0391 | Phenyl cation |
Optical Rotation and Chiral Chromatography for Enantiomeric Purity of this compound
The enantiomeric purity of this compound, a compound with a single stereocenter at the C5 position, is a critical parameter in stereoselective synthesis and pharmaceutical applications. The determination of this purity relies on advanced analytical techniques, primarily optical rotation and chiral chromatography. These methods provide quantitative data on the distribution of the (R)- and (S)-enantiomers in a given sample.
Optical Rotation
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the polarimeter tube.
For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. For instance, if the (S)-enantiomer of a compound exhibits a positive (dextrorotatory, (+)) rotation, the (R)-enantiomer will show a negative (levorotatory, (-)) rotation of the same magnitude under identical conditions. The enantiomeric excess (ee) of a sample can be calculated from its observed specific rotation if the specific rotation of the pure enantiomer is known.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for each enantiomer, allowing for their separation and individual quantification.
For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism on these phases typically involves a combination of hydrogen bonding, π-π interactions, and steric effects between the analyte and the chiral selector.
The development of a successful chiral HPLC method for this compound would involve screening various CSPs and optimizing the mobile phase composition. For acidic analytes, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to improve peak shape and resolution.
Detailed research findings, including specific chromatograms and optimized separation conditions for this compound, are not extensively reported in the available literature. However, based on the general principles of chiral chromatography for acidic compounds, a hypothetical separation could be envisioned. The following interactive data table illustrates the type of data that would be generated from a successful chiral HPLC analysis of this compound.
Hypothetical Chiral HPLC Data for this compound Enantiomers
| Parameter | Value |
| Chromatographic Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | Calculated from peak areas |
This table represents an illustrative example of the expected outcomes from a chiral HPLC analysis. The actual retention times and resolution would depend on the specific CSP, mobile phase composition, and other chromatographic parameters. The successful development of such a method would be crucial for the quality control and stereochemical analysis of this compound in research and development.
Computational Chemical Studies and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its chemical behavior and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying chemical reactions. nih.govmdpi.comresearchgate.net By calculating the electron density of a system, DFT can accurately predict geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the detailed elucidation of reaction mechanisms, providing a step-by-step understanding of how chemical transformations occur. mdpi.compku.edu.cn
For a molecule such as 5,5-diphenylpentanoic acid, DFT calculations can be applied to explore various potential reactions, such as its synthesis, degradation, or metabolic pathways. For instance, the mechanism of cyclization or oxidation could be investigated. Researchers can model the energy profile of a proposed reaction pathway, identifying the transition states (the highest energy points between reactants and products) and calculating the activation energy barriers. pku.edu.cn A lower activation barrier indicates a more favorable reaction pathway. mdpi.com These studies are invaluable for predicting reaction outcomes and optimizing synthetic conditions. nih.gov
Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound This table presents illustrative data for a hypothetical oxidation reaction, calculated at the B3LYP/6-31G(d) level of theory.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + O₂) | 0.0 | Initial state of the system |
| Transition State 1 (TS1) | +25.5 | Energy barrier for initial hydrogen abstraction |
| Intermediate 1 | -5.2 | A transient species formed after the first step |
| Transition State 2 (TS2) | +15.8 | Energy barrier for the second reaction step |
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.comyoutube.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. bhu.ac.in
In the context of this compound, FMO analysis can predict its reactive sites. The HOMO is likely to be distributed over the electron-rich diphenyl groups, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often associated with the carboxylic acid group or the π* orbitals of the phenyl rings, indicating these areas are susceptible to nucleophilic attack. Visualizing the spatial distribution of these orbitals helps in understanding the molecule's regioselectivity in various reactions. bhu.ac.inresearchgate.net
Table 2: Hypothetical FMO Properties of this compound Illustrative data based on typical values for similar organic molecules.
| Property | Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| LUMO Energy | -1.2 | Indicates the energy of the lowest energy orbital to accept electrons (electrophilicity). |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecules are not static entities but are in constant motion. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and flexibility. nih.govmdpi.com
An MD simulation generates a trajectory, which is a time-ordered series of atomic coordinates that represents the molecule's motion. nih.gov Analysis of this trajectory allows for the exploration of the molecule's conformational landscape—the full range of three-dimensional shapes it can adopt. wustl.edu For this compound, the flexibility of the pentanoic acid chain and the rotation of the two phenyl groups are of particular interest. Trajectory analysis can reveal the most stable or frequently occurring conformations. wustl.edunih.gov
Energy minimization techniques are often used in conjunction with MD simulations. These methods adjust the atomic coordinates to find a local or global minimum on the potential energy surface, representing a stable conformation of the molecule. By identifying these low-energy states, researchers can understand the preferred shapes of this compound in different environments, such as in a vacuum or in a solvent. wustl.edu
Table 3: Hypothetical Conformational Analysis of this compound from MD Simulation This table illustrates potential results from a 100 ns simulation in an aqueous environment.
| Conformational State | Dihedral Angle (C4-C5-C(Ph)-C(Ph)) | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Extended | 175° | 65% | 0.0 (Most Stable) |
| Folded | 60° | 25% | +1.5 |
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. researchgate.netnih.gov
The first step in a docking study is to identify the active site of the target protein, which is the specific region where the ligand binds and a biological effect is produced. nih.gov Algorithms can predict these binding pockets based on the protein's geometry and physicochemical properties. nih.gov
Once the active site is identified, the ligand, such as this compound, is computationally "docked" into it in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A more negative score generally indicates a stronger, more favorable interaction. researchgate.net This process allows for the prediction of not only how tightly the ligand might bind but also the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govresearchgate.net
Table 4: Hypothetical Molecular Docking Results for this compound Illustrative results of docking this compound into the active site of a hypothetical enzyme.
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.2 | ARG 120, TYR 250 | Hydrogen Bond, Pi-Pi Stacking |
| 2 | -7.5 | LEU 150, ILE 200 | Hydrophobic Interaction |
Hydrogen Bonding and Other Non-Covalent Interactions
Computational chemistry and molecular modeling provide significant insights into the three-dimensional structure and intermolecular interactions of this compound. These studies are crucial for understanding the compound's behavior in various environments and its interactions with other molecules. The primary non-covalent interactions governing the structure and properties of this compound are hydrogen bonding, van der Waals forces, and potential π-π stacking interactions.
The most prominent non-covalent interaction involving this compound is hydrogen bonding, facilitated by its carboxylic acid functional group (-COOH). This group contains a hydrogen atom bonded to a highly electronegative oxygen atom, making it an effective hydrogen bond donor. Additionally, the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid can both act as hydrogen bond acceptors.
In the solid state and in non-polar solvents, carboxylic acids like this compound typically form dimeric structures through intermolecular hydrogen bonds. In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second molecule, and vice versa. This creates a stable, eight-membered ring motif. Computational models predict this dimeric association to be a highly favorable energetic conformation.
| Interaction | Donor Atom | Acceptor Atom | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) |
|---|---|---|---|---|
| O-H···O=C | O (hydroxyl) | O (carbonyl) | 2.6 - 2.8 | 165 - 175 |
Furthermore, the presence of two aromatic phenyl rings introduces the possibility of π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings. The geometry of the molecule, particularly the flexibility of the pentanoic acid chain, will influence the feasibility and nature of these stacking interactions, which can adopt parallel or T-shaped arrangements. Molecular modeling studies can elucidate the preferred conformations that maximize these stabilizing non-covalent forces.
Emerging Applications and Material Science Integration
Role as Monomers and Building Blocks in Polymer Synthesis
The presence of a terminal carboxylic acid group makes 5,5-diphenylpentanoic acid a candidate for incorporation into polymeric structures. This functional handle can be used to either initiate polymerization or be integrated as a pendant group, thereby imparting specific properties to the final polymer.
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are pivotal for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. nih.gov Functional monomers, particularly those containing acidic groups, have been successfully polymerized using these methods, often requiring specific conditions to prevent side reactions. cmu.edu The carboxylic acid group on this compound could potentially be used to create functionalized initiators or monomers for such controlled processes. The bulky diphenyl groups would be expected to influence the resulting polymer's properties, potentially increasing its glass transition temperature (Tg), thermal stability, and modifying its solubility characteristics.
Controlled cationic polymerization is another avenue where organic acids can act as single-component initiating systems under ambient conditions. researchgate.net This strategy relies on the acid to protonate a monomer, like a vinyl ether, initiating polymerization while the resulting anion forms a tight ion pair with the propagating chain end, preventing unwanted termination reactions. researchgate.net
Table 1: Overview of Controlled Polymerization Techniques and Functional Monomer Compatibility
| Polymerization Technique | Common Functional Monomers | Potential Role of this compound |
|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | (Meth)acrylic acid, hydroxy-functional (meth)acrylates, (meth)acrylamides. cmu.edu | Could be modified to act as an ATRP initiator or comonomer. |
| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Acrylic acid, various vinyl monomers. researchgate.net | Could be converted into a RAFT chain transfer agent. |
This table provides an interactive overview of common controlled polymerization techniques and the potential integration of molecules like this compound.
Graft polymerization is a powerful method for modifying the properties of a material by attaching polymer chains to a main polymer backbone or a surface. This can be achieved through "grafting to," "grafting from," or "grafting through" approaches. mdpi.com The carboxylic acid of this compound makes it suitable for the "grafting to" method, where it could be reacted with a functionalized surface or polymer backbone.
This same reactivity is key to surface functionalization, where molecules are covalently attached to a substrate to alter its surface properties, such as hydrophilicity, biocompatibility, or adhesion. researchgate.net For example, this compound could be grafted onto the surface of a material to increase its hydrophobicity due to the two phenyl rings. This modification could be valuable for creating water-repellent surfaces or for improving the interface in polymer composites. Photochemical routes, which often utilize photoactivatable groups like azides, are also employed for surface grafting under mild conditions. researchgate.net
Advanced Material Fabrication and Surface Modification
The ability to functionalize surfaces and build polymeric structures from molecular units like this compound is fundamental to creating advanced materials for specific, high-performance applications.
Membrane adsorbers are critical components in separation and purification processes. Their performance is dictated by the surface chemistry of the membrane pores. By functionalizing a membrane surface, one can introduce specific binding sites for target molecules. The "grafting to" method, as described previously, allows for the covalent attachment of molecules with desired functionalities. mdpi.com Attaching this compound to a membrane surface could create a stationary phase with strong hydrophobic and π-π stacking interaction capabilities, suitable for capturing aromatic pollutants from aqueous streams. The carboxylic acid group provides the necessary anchor point for attachment to the membrane substrate.
Polymer composites and hybrid materials combine different materials to achieve properties that are superior to the individual components. A critical factor in the performance of these materials is the quality of the interface between the components, for instance, between inorganic nanoparticles and a polymer matrix. nih.gov
Surface-initiated polymerization from nanoparticles is a common "grafting from" strategy to create polymer-grafted nanoparticles (PGNPs) that disperse well within a polymer matrix. nih.gov While not a direct polymerization monomer itself in this context, a molecule like this compound could be used to functionalize the surface of nanoparticles (e.g., silica, titania). This pre-functionalization step would modify the nanoparticle surface energy, improving its compatibility and adhesion with a non-polar polymer matrix, thereby enhancing the composite's mechanical and dielectric properties.
Catalytic and Supramolecular Applications of Related Acid Derivatives
While specific catalytic applications for this compound are not widely documented, the broader class of functionalized carboxylic acids is central to modern catalysis and polymer science. A prominent example is 2,5-Furandicarboxylic acid (FDCA), a bio-based platform chemical seen as a renewable substitute for terephthalic acid in polymer production. researchgate.netmdpi.comnih.gov The synthesis of FDCA often involves the catalytic aerobic oxidation of 5-hydroxymethylfurfural (HMF), a process for which numerous heterogeneous noble and non-noble metal catalysts have been developed. mdpi.comrsc.org Furthermore, FDCA itself can be catalytically transformed into other valuable chemicals like adipic acid. researchgate.net
Another related derivative, 4-cyano-4-((phenylcarbothioyl)sulfanyl) pentanoic acid, is explicitly designed to serve as a reversible addition-fragmentation chain transfer (RAFT) agent. researchgate.net In this role, it controls polymerization by mediating the growth of polymer chains, enabling the synthesis of well-defined copolymers, such as cellulose-graft-poly(acrylic acid). researchgate.net These examples demonstrate how the strategic placement of functional groups on a carboxylic acid core can lead to sophisticated applications in catalysis and controlled polymerization.
Table 2: Applications of Related Carboxylic Acid Derivatives
| Compound | Application | Reference |
|---|---|---|
| 2,5-Furandicarboxylic acid (FDCA) | Monomer for bio-based polyesters (e.g., PEF). mdpi.com | mdpi.comnih.gov |
| 2,5-Furandicarboxylic acid (FDCA) | Precursor for catalytic synthesis of adipic acid. | researchgate.net |
This interactive table summarizes key applications of carboxylic acids that are structurally or functionally related to this compound.
Theoretical and Methodological Advancements in Organic Synthesis
Retrosynthetic Analysis of Complex Diphenyl-Substituted Structures
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. rsc.orgacs.org For 5,5-diphenylpentanoic acid, the key challenge lies in the formation of the C5-quaternary center.
A primary retrosynthetic disconnection strategy would involve breaking the C4-C5 bond, suggesting a nucleophilic addition to a diphenyl-substituted electrophile. This leads to several potential synthetic pathways:
Grignard Reagent Approach: One common method involves the reaction of a Grignard reagent with a suitable electrophile. For instance, the disconnection of the C4-C5 bond could lead to a synthon of a 4-carboxybutyl anion and a diphenylmethyl cation. A practical chemical equivalent for the anionic synthon could be a Grignard reagent derived from a 4-halobutanoic acid derivative, which would then react with a diphenyl-containing electrophile like benzophenone.
Friedel-Crafts Acylation: Another approach could involve the disconnection of one of the phenyl-C5 bonds. This suggests a Friedel-Crafts acylation of benzene (B151609) or a substituted benzene with a pentanoic acid derivative containing a suitable leaving group at the 5-position. However, this approach might be complicated by potential rearrangements and the need for a highly reactive electrophile.
Malonic Ester Synthesis: A classic approach to forming carbon-carbon bonds is the malonic ester synthesis. A retrosynthetic disconnection at the C2-C3 bond could lead to a simpler precursor. This would involve the alkylation of diethyl malonate with a diphenyl-substituted electrophile, followed by hydrolysis and decarboxylation.
These retrosynthetic strategies are summarized in the table below:
| Disconnection Strategy | Key Intermediate Synthons | Potential Starting Materials |
| C4-C5 Bond Cleavage | 4-Carboxybutyl anion and Diphenylmethyl cation | 4-Halobutanoic acid derivative and Benzophenone |
| Phenyl-C5 Bond Cleavage | Diphenylmethyl anion and a 5-electrophilic pentanoic acid derivative | Benzene and a suitable pentanoic acid derivative |
| C2-C3 Bond Cleavage (via malonic ester) | Diethyl malonate anion and a diphenyl-substituted electrophile | Diethyl malonate and a diphenylmethyl halide |
Development of New Synthetic Reagents and Catalysts Relevant to Pentanoic Acid Chemistry
The synthesis and functionalization of pentanoic acid and its derivatives have been significantly advanced by the development of novel reagents and catalysts. These advancements are crucial for constructing the carbon skeleton and introducing the desired functional groups in molecules like this compound.
Catalytic Approaches:
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are instrumental in forming carbon-carbon bonds. acs.org Reactions such as the Suzuki, Heck, and Sonogashira couplings could be employed to introduce the phenyl groups. acs.org For instance, a pentanoic acid derivative with a suitable leaving group at the 5-position could undergo a Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst to form the diphenyl-substituted carbon center.
Rhodium-Catalyzed Reactions: Rhodium catalysts have shown utility in various organic transformations, including hydroformylation and C-H activation. While direct application to this compound synthesis might be less common, rhodium-catalyzed reactions could be employed in the synthesis of key intermediates.
Bifunctional Catalysis: Recent research has demonstrated the use of bifunctional catalysts, such as platinum supported on acidic zeolites, for the conversion of γ-valerolactone (GVL) to pentanoic acid. acs.orgucla.edu This approach, utilizing a biomass-derived starting material, offers a sustainable route to the pentanoic acid backbone.
Reagent-Based Methodologies:
Grignard Reagents: As mentioned in the retrosynthetic analysis, Grignard reagents (R-MgX) are powerful nucleophiles for forming carbon-carbon bonds. nih.gov The reaction of a suitable Grignard reagent with a ketone like benzophenone is a direct and effective method for constructing the diphenyl-substituted carbon center.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are highly reactive nucleophiles that can be used to form the C-C bond at the 5-position.
The table below summarizes some of the key reagents and catalysts relevant to the synthesis of diphenyl-substituted pentanoic acids:
| Reagent/Catalyst Class | Specific Example | Application in Synthesis |
| Palladium Catalysts | Tetrakis(triphenylphosphine)palladium(0) | Suzuki coupling for phenyl group introduction |
| Rhodium Catalysts | Wilkinson's catalyst | Hydrogenation of unsaturated precursors |
| Bifunctional Catalysts | Platinum on ZSM-5 | Synthesis of pentanoic acid from γ-valerolactone acs.orgucla.edu |
| Organometallic Reagents | Phenylmagnesium bromide | Nucleophilic addition to form the diphenylmethyl group |
Chemoinformatics and Database Mining for Reaction Discovery and Optimization
Chemoinformatics and the mining of chemical reaction databases are increasingly powerful tools in modern organic synthesis. These computational approaches can accelerate the discovery of new synthetic routes and optimize existing reaction conditions. mdpi.com
Reaction Discovery:
Computer-Aided Synthesis Planning (CASP): Software tools can analyze a target molecule and propose multiple retrosynthetic pathways based on vast databases of known chemical reactions. open-reaction-database.org For a molecule like this compound, a CASP program could identify both common and unconventional disconnections, potentially revealing novel and more efficient synthetic strategies.
Reaction Database Mining: Large chemical databases such as Reaxys and SciFinder can be systematically searched to identify precedents for the synthesis of structurally similar compounds. By mining these databases for reactions that form quaternary centers or introduce multiple phenyl groups, chemists can gain valuable insights into feasible reaction conditions, catalysts, and reagents.
Reaction Optimization:
Machine Learning Models: Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, yields, and optimal conditions. open-reaction-database.org For a given transformation in the synthesis of this compound, a machine learning model could predict the best solvent, temperature, and catalyst loading to maximize the yield and minimize byproducts.
Predictive Chemistry Tools: Several platforms now integrate AI and machine learning to predict reaction outcomes and retrosynthetic pathways. acs.org These tools can analyze the structure of this compound and its precursors to suggest the most promising synthetic routes based on statistical models of chemical reactivity.
The integration of these computational tools into the synthetic planning workflow can significantly reduce the time and resources required for the development of efficient and robust syntheses of complex molecules like this compound.
The following table lists some of the chemoinformatic tools and databases relevant to reaction discovery and optimization:
| Tool/Database | Function | Relevance to this compound Synthesis |
| Reaxys/SciFinder | Chemical reaction databases | Identifying precedents for the synthesis of diphenyl-substituted compounds |
| ASKCOS/Synthia | Computer-Aided Synthesis Planning | Proposing novel retrosynthetic pathways |
| IBM RXN for Chemistry | AI-powered reaction prediction | Predicting outcomes and optimizing conditions for key synthetic steps |
Q & A
Q. What are the common synthetic routes for 5,5-diphenylpentanoic Acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or coupling reactions. Optimization can be achieved by varying catalysts (e.g., Lewis acids like AlCl₃), solvents (polar aprotic solvents for better stability), and temperature (controlled heating to avoid side reactions). For example, iterative adjustments to stoichiometric ratios of phenyl precursors and pentanoic acid derivatives can improve yield. Reaction progress should be monitored via TLC or HPLC, and purity verified using recrystallization or column chromatography .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 65-70 | [Hypothetical] |
| Grignard Addition | Mg | THF | 50-55 | [Hypothetical] |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and carboxyl protons (broad peak ~δ 12 ppm).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 296.3).
Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .
Q. How can researchers ensure sample purity, and which analytical standards should be applied?
- Methodological Answer : Purity is verified via melting point analysis (sharp range), HPLC (≥95% peak area), and elemental analysis (C, H, O within ±0.3% of theoretical values). Calibration against certified reference materials (CRMs) for carboxylic acids ensures consistency. Residual solvents should be quantified via GC-MS, adhering to ICH guidelines .
Q. What are the best practices for crystallizing this compound?
- Methodological Answer : Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C promotes single-crystal growth. Crystallization trials should test solvent polarity gradients. For X-ray diffraction, crystals must be mounted in inert oil to prevent dehydration. SHELX-97 is recommended for structure refinement, with attention to resolving phenyl ring disorder .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Lyophilization enhances long-term stability. Periodic stability testing via NMR and HPLC detects decomposition (e.g., esterification or decarboxylation) .
Advanced Research Questions
Q. How can multivariate analysis resolve contradictions in reaction yield data?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model interactions and optimize conditions. For conflicting datasets, principal component analysis (PCA) isolates outliers, while ANOVA validates reproducibility. Cross-validate with independent synthetic batches .
Q. How can crystallographic data inconsistencies be addressed using SHELX?
- Methodological Answer : For twinned crystals, use the TWIN/BASF commands in SHELXL. Refine disorder by splitting phenyl rings into multiple positions (PART/SUMP constraints). Validate hydrogen bonding via PLATON analysis. If R1 values exceed 5%, re-exclude weak reflections (I < 2σ(I)) and apply anisotropic displacement parameters .
Q. What strategies mitigate steric hindrance effects in derivatization reactions?
- Methodological Answer : Employ bulky protecting groups (e.g., tert-butyl esters) to shield the carboxyl group. Use microwave-assisted synthesis to enhance reaction kinetics. Kinetic studies (Eyring plots) quantify activation barriers, guiding solvent selection (low viscosity for faster diffusion). Competitor ligands in catalysis (e.g., phosphines) reduce steric clashes .
Q. How do electronic effects of diphenyl groups influence acid dissociation constants (pKa)?
- Methodological Answer :
Measure pKa via potentiometric titration in DMSO/water mixtures. Compare with Hammett substituent constants (σ values) to correlate electron-withdrawing effects. Computational pKa prediction tools (e.g., COSMO-RS) validate experimental trends. Deviations may arise from solvation/steric effects not captured in models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
